molecular formula C23H20N6O3S B11270058 N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11270058
M. Wt: 460.5 g/mol
InChI Key: SJOCWAXCORMIMQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions The starting materials may include 2,5-dimethoxyaniline, phenylhydrazine, and various reagents to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structure suggests possible activity against certain diseases, and it may serve as a lead compound for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic molecules with comparable structures, such as:

  • Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines
  • Thioacetamide derivatives
  • Dimethoxyphenyl-substituted compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer specific properties, such as enhanced biological activity or stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O3S/c1-31-16-8-9-20(32-2)18(12-16)24-21(30)14-33-23-26-25-22-19-13-17(15-6-4-3-5-7-15)27-29(19)11-10-28(22)23/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

SJOCWAXCORMIMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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